Enhanced Lipophilicity (logP 1.7) Drives Membrane Permeability Advantage Over Non-Chlorinated Analog
The presence of a C4 chlorine atom in 4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde substantially increases its calculated partition coefficient (logP = 1.7) relative to the non-chlorinated 2-(methylthio)pyrimidine-5-carbaldehyde (logP = -0.292) [1]. This 2.0 log unit difference corresponds to a ~100-fold higher lipophilicity, which directly correlates with enhanced passive membrane permeability and improved bioavailability for downstream drug candidates derived from this building block.
| Evidence Dimension | Calculated logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 1.7 |
| Comparator Or Baseline | 2-(Methylthio)pyrimidine-5-carbaldehyde (CAS 90905-31-0): logP = -0.292 |
| Quantified Difference | ΔlogP = +2.0 (approx. 100-fold higher lipophilicity) |
| Conditions | Calculated values from vendor technical datasheets (Activate Scientific and ChemExper) |
Why This Matters
Procurement decisions for building blocks intended for cell-permeable drug candidates must prioritize higher logP intermediates to avoid downstream ADME liabilities.
- [1] ChemExper Chemical Directory. 2-(Methylthio)pyrimidine-5-carbaldehyde (PHAR036498) Physical Properties. View Source
